(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Catalog No.
S886943
CAS No.
339539-81-0
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-c...

CAS Number

339539-81-0

Product Name

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1

InChI Key

SLWITFDUIZLEJL-GOSISDBHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. With a molecular formula of C18H25NO4 and a molecular weight of 329.39 g/mol, it appears as a white solid. The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This specific configuration contributes to its stability and reactivity in various chemical environments. The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 .

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to appropriate chemical waste disposal regulations.
Typical for carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, particularly useful in peptide synthesis.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Research indicates that compounds similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exhibit various biological activities, including:

  • Antioxidant Properties: Related compounds have shown potential as antioxidants, which can neutralize free radicals.
  • Antimicrobial Activity: Some derivatives possess antimicrobial properties against various pathogens.
  • Cytotoxic Effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Benzyl Protection: The introduction of the benzyl group can be achieved via alkylation methods.
  • Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, which selectively protects the amino group .

This compound finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for drug development due to their biological activities.
  • Organic Synthesis: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Research: Used as a standard compound in studies related to asymmetric synthesis and catalysis .

Studies on (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have shown its interactions with biological systems:

  • Inhibition of Enzymatic Activity: Similar compounds have been studied for their ability to inhibit enzymes like those found in Escherichia coli and Saccharomyces cerevisiae, which is crucial for understanding metabolic pathways.
  • Receptor Binding Studies: Research indicates potential interactions with various receptors that could lead to therapeutic effects .

Several compounds share structural similarities with (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
(S)-1-Cbz-3-Boc-Aminopiperidine1.00Different stereochemistry
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate1.00Contains an additional benzyloxy group
(R)-Benzyl 3-Aminopiperidine-1-Carboxylate0.94Lacks the Boc protecting group
(R)-1-Cbz-3-Boc-Aminopyrrolidine0.94Pyrrolidine instead of piperidine
(S)-Benzyl 3-Aminopiperidine-1-Carboxylate0.94Different stereochemistry and no Boc protection

The unique combination of the benzyl and tert-butoxycarbonyl groups in (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid contributes to its distinct reactivity and biological properties compared to these similar compounds .

XLogP3

2.9

Dates

Modify: 2023-08-16

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